molecular formula C15H32O3 B14597020 1,1,1-Tris(2-methylpropoxy)propane CAS No. 60523-25-3

1,1,1-Tris(2-methylpropoxy)propane

Cat. No.: B14597020
CAS No.: 60523-25-3
M. Wt: 260.41 g/mol
InChI Key: OQSGNDQBIGEKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Tris(2-methylpropoxy)propane is an organic compound with the molecular formula C12H26O3 It is a derivative of propane, where three 2-methylpropoxy groups are attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Tris(2-methylpropoxy)propane typically involves the reaction of 1,1,1-tris(hydroxymethyl)propane with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Tris(2-methylpropoxy)propane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Tris(2-methylpropoxy)propane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying their interactions and functions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Tris(2-methylpropoxy)propane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules to form stable complexes. These interactions can influence various biochemical processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Tris(hydroxymethyl)propane: A precursor to 1,1,1-Tris(2-methylpropoxy)propane, used in the synthesis of various organic compounds.

    Trimethylolpropane: Another related compound with similar chemical properties and applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in research and industry, where other similar compounds may not be as effective.

Properties

CAS No.

60523-25-3

Molecular Formula

C15H32O3

Molecular Weight

260.41 g/mol

IUPAC Name

1-[1,1-bis(2-methylpropoxy)propoxy]-2-methylpropane

InChI

InChI=1S/C15H32O3/c1-8-15(16-9-12(2)3,17-10-13(4)5)18-11-14(6)7/h12-14H,8-11H2,1-7H3

InChI Key

OQSGNDQBIGEKLN-UHFFFAOYSA-N

Canonical SMILES

CCC(OCC(C)C)(OCC(C)C)OCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.